molecular formula C11H15Br2O3PS B15219853 O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate

Cat. No.: B15219853
M. Wt: 418.08 g/mol
InChI Key: ULXWTNNUJQZNKI-UHFFFAOYSA-N
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Description

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is an organophosphate compound known for its insecticidal properties. It is commonly used in agricultural settings to control a variety of pests, including aphids, armyworms, and houseflies . This compound is part of a broader class of organophosphates, which are widely utilized due to their effectiveness in pest control.

Preparation Methods

The synthesis of O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of 2,4-dibromophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the compound’s purity and effectiveness.

Chemical Reactions Analysis

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pest . This mechanism is similar to other organophosphate insecticides, which target the nervous system of pests.

Comparison with Similar Compounds

O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is similar to other organophosphate insecticides such as profenofos and chlorpyrifos. it is unique in its specific chemical structure, which includes two bromine atoms on the phenyl ring. This structural feature may contribute to its distinct insecticidal properties and effectiveness against certain pests .

Similar Compounds

  • Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate)
  • Chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate)
  • Diazinon (O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate)

These compounds share a common mechanism of action but differ in their specific chemical structures and target pest species.

Properties

Molecular Formula

C11H15Br2O3PS

Molecular Weight

418.08 g/mol

IUPAC Name

2,4-dibromo-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene

InChI

InChI=1S/C11H15Br2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

ULXWTNNUJQZNKI-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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